molecular formula C16H12F2N4O B2496100 6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 899985-86-5

6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2496100
CAS No.: 899985-86-5
M. Wt: 314.296
InChI Key: WMXRRTXBHBWBQQ-UHFFFAOYSA-N
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Description

6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with 4-fluoroaniline to form an intermediate, which is then cyclized with cyanuric chloride under controlled conditions to yield the desired triazine derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzyl and phenyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The triazine ring structure also plays a crucial role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:

    6-chloro-9-(4-fluorobenzyl)-9H-purine: This compound has a similar benzyl group but differs in the presence of a purine ring instead of a triazine ring.

    N-(4-fluorophenyl)benzamide: This compound shares the 4-fluorophenyl group but has a benzamide structure instead of a triazine ring.

    4-fluorobenzyl mercaptan: This compound contains the 4-fluorobenzyl group but has a mercaptan functional group instead of a triazine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(4-fluoroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c17-11-3-1-10(2-4-11)9-14-15(23)20-16(22-21-14)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXRRTXBHBWBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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